Cas no 81870-98-6 (4-oxo-3,4-dihydroquinazoline-6-sulfonyl chloride)
4-oxo-3,4-dihydroquinazoline-6-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 4-oxo-3,4-dihydroquinazoline-6-sulfonyl chloride
- CS-0261671
- 81870-98-6
- 849-794-8
- F2158-1813
- D86169
- OVVWJBGQGDOQIG-UHFFFAOYSA-N
- EN300-79467
- 4-oxo-3H-quinazoline-6-sulfonyl chloride
- AKOS006223414
- 4-oxo-3,4-dihydroquinazoline-6-sulfonylchloride
- 3,4-dihydro-4-oxo-6-quinazolinesulfonyl chloride
- Z1203132982
- GS3152
- SCHEMBL3659063
-
- Inchi: 1S/C8H5ClN2O3S/c9-15(13,14)5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
- InChI Key: OVVWJBGQGDOQIG-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC2=C(C(NC=N2)=O)C=1)(=O)=O
Computed Properties
- Exact Mass: 243.9709409Da
- Monoisotopic Mass: 243.9709409Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 84Ų
4-oxo-3,4-dihydroquinazoline-6-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O992210-10mg |
4-Oxo-3,4-dihydroquinazoline-6-sulfonyl Chloride |
81870-98-6 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | O992210-50mg |
4-Oxo-3,4-dihydroquinazoline-6-sulfonyl Chloride |
81870-98-6 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | O992210-100mg |
4-Oxo-3,4-dihydroquinazoline-6-sulfonyl Chloride |
81870-98-6 | 100mg |
$ 250.00 | 2022-06-03 | ||
| Chemenu | CM216960-1g |
4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride |
81870-98-6 | 97% | 1g |
$482 | 2022-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332341-50mg |
4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride |
81870-98-6 | 97% | 50mg |
¥3396.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332341-100mg |
4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride |
81870-98-6 | 97% | 100mg |
¥5454.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332341-250mg |
4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride |
81870-98-6 | 97% | 250mg |
¥7257.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332341-500mg |
4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride |
81870-98-6 | 97% | 500mg |
¥12096.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332341-1g |
4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride |
81870-98-6 | 97% | 1g |
¥16578.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332341-2.5g |
4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride |
81870-98-6 | 97% | 2.5g |
¥32454.00 | 2024-07-28 |
4-oxo-3,4-dihydroquinazoline-6-sulfonyl chloride Related Literature
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 4-oxo-3,4-dihydroquinazoline-6-sulfonyl chloride
4-Oxo-3,4-Dihydroquinazoline-6-Sulfonyl Chloride (CAS No. 81870-98-6)
The compound 4-Oxo-3,4-Dihydroquinazoline-6-Sulfonyl Chloride (CAS No. 81870-98-6) is a highly specialized organic compound with significant applications in the fields of organic synthesis and materials science. This compound belongs to the class of quinazoline derivatives, which have been extensively studied due to their unique chemical properties and potential for use in drug development and advanced materials. The sulfonyl chloride functional group in this molecule adds versatility to its reactivity, making it a valuable intermediate in various chemical transformations.
Recent studies have highlighted the importance of quinazoline derivatives in medicinal chemistry, particularly in the design of kinase inhibitors and other bioactive molecules. The 4-Oxo group in this compound contributes to its ability to participate in nucleophilic substitutions and other key reactions, making it a versatile building block for constructing complex molecular architectures. Researchers have also explored the use of this compound in the synthesis of heterocyclic compounds, which are essential components of many pharmaceutical agents.
The synthesis of 4-Oxo-3,4-Dihydroquinazoline-6-Sulfonyl Chloride involves a series of carefully controlled reactions, often starting from readily available starting materials such as quinazoline precursors. The introduction of the sulfonyl chloride group is typically achieved through sulfonation followed by chlorination, ensuring high purity and stability of the final product. This compound is known for its stability under mild conditions, making it suitable for a wide range of applications.
In terms of physical properties, 4-Oxo-3,4-Dihydroquinazoline-6-Sulfonyl Chloride exhibits a melting point that is consistent with other sulfonyl chloride derivatives, indicating its suitability for thermal processing in synthetic protocols. Its solubility characteristics also make it amenable to both polar and non-polar solvents, depending on the specific reaction requirements.
One of the most promising areas of research involving this compound is its application in the development of advanced polymers and materials with tailored electronic properties. The quinazoline core provides a rigid aromatic system that can be further functionalized to achieve desired electronic characteristics. For instance, recent studies have demonstrated the potential of this compound as a precursor for synthesizing high-performance organic semiconductors used in electronic devices such as field-effect transistors (FETs) and light-emitting diodes (LEDs).
Moreover, the sulfonyl chloride group enables this compound to act as an effective electrophilic reagent in various coupling reactions. This property has been exploited in the synthesis of peptide bonds and other bioactive molecules, where precise control over reaction conditions is crucial for achieving high yields and selectivity.
In conclusion, 4-Oxo-3,4-Dihydroquinazoline-6-Sulfonyl Chloride (CAS No. 81870-98-6) stands out as a critical intermediate in modern organic synthesis. Its unique combination of structural features and functional groups makes it an invaluable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new applications for this compound, its role in advancing chemical science is expected to grow significantly.
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